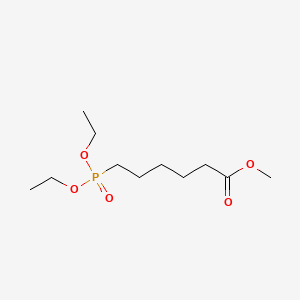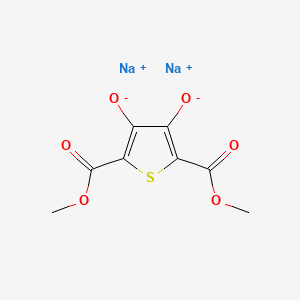
N-Succinimidyl 3-(Diphenylphosphino)propionate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Succinimidyl 3-(Diphenylphosphino)propionate: is a chemical compound with the molecular formula C19H18NO4P and a molecular weight of 355.32 g/mol . It is commonly used as a reagent in organic synthesis, particularly for the conversion of azides into diazo compounds under mild conditions . This compound is characterized by its solid form and a melting point range of 104-108°C .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Succinimidyl 3-(Diphenylphosphino)propionate typically involves the reaction of 3-(Diphenylphosphino)propanoic acid with N-Hydroxysuccinimide in the presence of a coupling agent such as N,N’-Dicyclohexylcarbodiimide . The reaction is carried out in an appropriate solvent, such as dichloromethane , under mild conditions to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the product .
化学反应分析
Types of Reactions: N-Succinimidyl 3-(Diphenylphosphino)propionate undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with primary amines to form stable amide bonds.
Click Chemistry: It is suitable for click chemistry reactions, particularly for the conversion of azides into diazo compounds.
Common Reagents and Conditions:
Primary Amines: React with this compound to form amide bonds.
Azides: React with the compound under mild conditions to form diazo compounds.
Major Products Formed:
Amide Bonds: Formed when reacting with primary amines.
Diazo Compounds: Formed when reacting with azides.
科学研究应用
N-Succinimidyl 3-(Diphenylphosphino)propionate has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of N-Succinimidyl 3-(Diphenylphosphino)propionate involves its reactivity with primary amines and azides. The compound’s N-Hydroxysuccinimide ester group reacts with primary amines to form stable amide bonds, releasing N-Hydroxysuccinimide as a byproduct . In the presence of azides, the compound facilitates the formation of diazo compounds through a phosphine-mediated process .
相似化合物的比较
- N-Succinimidyl 3-(Diphenylphosphino)propanoate
- 3-(Diphenylphosphino)propanoic acid N-succinimidyl ester
- 1-[3-(Diphenylphosphino)-1-oxopropoxy]-2,5-pyrrolidinedione
- 2,5-Dioxo-1-pyrrolidinyl 3-(Diphenylphosphino)propanoate
Uniqueness: N-Succinimidyl 3-(Diphenylphosphino)propionate is unique due to its dual functionality, allowing it to participate in both amide bond formation and click chemistry reactions. This versatility makes it a valuable reagent in various fields of scientific research and industrial applications .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-diphenylphosphanylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18NO4P/c21-17-11-12-18(22)20(17)24-19(23)13-14-25(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10H,11-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRPSWGREIRROT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCP(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18NO4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654859 |
Source


|
| Record name | 1-{[3-(Diphenylphosphanyl)propanoyl]oxy}pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170278-50-9 |
Source


|
| Record name | 1-{[3-(Diphenylphosphanyl)propanoyl]oxy}pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the primary application of N-Succinimidyl 3-(Diphenylphosphino)propionate (DPPS) in organic synthesis?
A1: this compound (DPPS) is primarily used as a reagent for the conversion of azides into their corresponding diazo compounds. [] This transformation is particularly useful in various synthetic applications, including the preparation of nitrogen-containing heterocycles and other complex molecules.
Q2: What are the structural characteristics of DPPS?
A2: DPPS, with a molecular formula of C19H18NO4P and a molecular weight of 355.32 g/mol, is a white solid with a melting point ranging from 101-103 °C. [] It exhibits solubility in a wide range of organic solvents, making it a versatile reagent for various organic reactions. While the provided abstract doesn't delve into specific spectroscopic data, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy would be valuable in further characterizing its structure.
Q3: How is DPPS prepared?
A3: The synthesis of DPPS involves a coupling reaction between 3-(diphenylphosphino)propionic acid and N-hydroxysuccinimide. [] This reaction is typically mediated by coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC). Purification of the synthesized DPPS is typically achieved using silica gel flash column chromatography, employing a mixture of ethyl acetate (EtOAc) and hexanes as the eluent. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![6-[Chloro(oxo)acetyl]pyridine-2-carboxylic acid](/img/structure/B599497.png)



![(1Z)-3,3'-Dimethoxy[1,1'-bi(cyclohexa-2,5-dien-1-ylidene)]-4,4'-dione](/img/structure/B599505.png)
![(1S)-1-[[3-hydroxy-2-[[(1S)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]-4-methoxyphenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol](/img/structure/B599506.png)
